molecular formula C10H10F3NO2 B1404370 6-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester CAS No. 855911-75-0

6-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester

Cat. No. B1404370
M. Wt: 233.19 g/mol
InChI Key: JVRZFBBHNZYINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives involves various methods. For instance, the synthesis of tipranavir, a TFMP derivative, was achieved using a chiral auxiliary .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a trifluoromethyl group and a pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse. For example, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of the fluorine atom and the pyridine moiety .

Scientific Research Applications

  • Cardiotonic Activity Research

    • 6-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester exhibits cardiotonic activity, as indicated by studies on contractile activity in spontaneously beating atria from guinea pigs. These properties were compared with milrinone analogues, demonstrating positive inotropic activity, albeit to a lesser extent than milrinone (Mosti et al., 1992).
  • Synthesis and Activity of Derivatives

    • The synthesis and cardiotonic activity of various esters of 2-substituted 5-acetyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, including derivatives of the ethyl ester, have been investigated. Among these, some compounds demonstrated notable cardiotonic effects, including vasodilation potency (Mosti et al., 1993).
  • Pharmacological Activities

    • Ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, including the subject compound, have been evaluated for various pharmacological activities. These compounds displayed interesting anti-inflammatory, analgesic, and hypotensive activities in addition to their cardiotonic effects (Mosti et al., 1994).
  • Vasodilatory Activity Research

    • Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and their derivatives have been synthesized and tested for vasodilatory properties. These compounds exhibited considerable vasodilatory activities, suggesting their potential in cardiovascular pharmacology (Girgis et al., 2006).
  • Synthesis and Structure-Activity Relationship

    • The synthesis of various esters of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their structure-activity relationships have been explored, with some esters exhibiting significant cardiotonic activities. The study also includes X-ray structural analyses of these compounds (Mosti et al., 1989).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

ethyl 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-3-16-9(15)8-5-4-7(6(2)14-8)10(11,12)13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRZFBBHNZYINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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